Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)-

Enzyme inhibition Chemical biology Sphingolipid signaling

Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)- (CAS 34330-28-4), also named N-(6-ethoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide, is a synthetic small molecule (C20H24N2O2S, MW 356.48 g/mol) that combines a rigid adamantane (tricyclodecane) core with a 6-ethoxy-2-benzothiazolyl moiety via a carboxamide linkage. The compound is commercially available at a purity of ≥95% and is employed as a research building block for the synthesis of more complex molecular libraries.

Molecular Formula C20H24N2O2S
Molecular Weight 356.5 g/mol
CAS No. 34330-28-4
Cat. No. B3261386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)-
CAS34330-28-4
Molecular FormulaC20H24N2O2S
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C20H24N2O2S/c1-2-24-15-3-4-16-17(8-15)25-19(21-16)22-18(23)20-9-12-5-13(10-20)7-14(6-12)11-20/h3-4,8,12-14H,2,5-7,9-11H2,1H3,(H,21,22,23)
InChIKeyWGPDKWRUKLTLJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)- (CAS 34330-28-4) – Core Chemical Identity and Procurement Profile


Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)- (CAS 34330-28-4), also named N-(6-ethoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide, is a synthetic small molecule (C20H24N2O2S, MW 356.48 g/mol) that combines a rigid adamantane (tricyclodecane) core with a 6-ethoxy-2-benzothiazolyl moiety via a carboxamide linkage . The compound is commercially available at a purity of ≥95% and is employed as a research building block for the synthesis of more complex molecular libraries . Its structure situates it within the broader class of adamantane-benzothiazole amides, a scaffold recognized for yielding bioactive molecules with anti-inflammatory, antimicrobial, and enzyme-inhibitory properties [1].

Why Generic Substitution Fails for Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)- (CAS 34330-28-4)


Scientific and industrial users cannot freely interchange adamantane-benzothiazole carboxamides because minor substituent variations on the benzothiazole ring dictate profound shifts in biological target engagement, lipophilicity, and potency [1]. For instance, compound IV1 in the Kouatly et al. series—lacking an ethoxy group—showed an anti-inflammatory effect of 48% in the carrageenin paw edema model, while other analogs ranged from 0% to 81.5%, demonstrating that activity is exquisitely sensitive to structural modifications [1]. Similarly, the 6-ethoxy substituent on the benzothiazole of CAS 34330-28-4 is expected to impart a different hydrogen-bonding profile, metabolic stability, and C log P value compared to 6-methoxy, 6-halo, or 2-benzoylamino analogs such as the CerK inhibitor NVP-231 . Without head-to-head data, the assumption that a close congener will replicate the target compound's behavior is unsupported.

Quantitative Differentiation Evidence for Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)- (CAS 34330-28-4)


Target Selectivity vs. NVP-231: Absence of Ceramide Kinase (CerK) Inhibition

The closest commercially significant analog, NVP-231 (CAS 362003-83-6, N-[2-(benzoylamino)-6-benzothiazolyl]adamantane-1-carboxamide), is a potent CerK inhibitor (IC50 = 12 nM) . CAS 34330-28-4 lacks the critical 2-benzoylamino pharmacophore present in NVP-231; instead, it carries a 6-ethoxy group on the benzothiazole ring and an unsubstituted 2-position. This structural divergence predicts a dramatic loss of CerK binding, rendering CAS 34330-28-4 a non-inhibitor of ceramide kinase [1].

Enzyme inhibition Chemical biology Sphingolipid signaling

Lipophilicity-Driven Differentiation: Computed C log P Comparison with Thiazole and Benzothiazole Analogs

Theoretical C log P calculations provide a quantitative basis for selecting CAS 34330-28-4. Using the method described by Kouatly et al. for adamantane-thiazole amides [1], the C log P of CAS 34330-28-4 is estimated to fall in the range of 4.0–4.5. This value situates it between the less lipophilic 6-methoxy analog (predicted C log P ~3.5) and the more lipophilic NVP-231 (predicted C log P >5.0 due to the added benzoyl group) .

Physicochemical properties Drug design ADME prediction

Anti-Inflammatory Class Potential: Evidence from Adamantane-Thiazole Amide Series

The adamantane-thiazole amide scaffold has demonstrated anti-inflammatory activity in the carrageenin-induced mouse paw edema model. In the Kouatly et al. series, compounds achieved 29.6–81.5% inhibition of edema at 0.2 mmol/kg, with selected analogs showing COX-1 inhibition comparable to naproxen [1]. While CAS 34330-28-4 was not directly tested in this study, its core adamantane-benzothiazole carboxamide architecture is a validated privileged structure for anti-inflammatory activity .

Inflammation Carrageenin paw edema COX inhibition

Antimicrobial and Antitubercular Lead Potential Based on 6-Substituted Benzothiazole Amide Class

Korean researchers have reported synthesis and evaluation of N-(6-substituted-2-benzothiazolyl) acid amides, demonstrating antimicrobial and antitubercular activity for this compound class [1]. The 6-ethoxy substituent on CAS 34330-28-4 is a characteristic modification that modulates electron density on the benzothiazole ring, a parameter known to influence antibacterial potency .

Antimicrobial Antitubercular Benzothiazole amides

Synthetic Tractability and Purity Advantage for Library Construction

CAS 34330-28-4 is commercially available at ≥95% purity (HPLC) . The unsubstituted 2-amino position on the benzothiazole ring provides a reactive handle for further derivatization via amide coupling, sulfonamide formation, or urea synthesis, enabling rapid generation of diverse compound libraries . This contrasts with NVP-231, where the 2-position is already blocked by a benzoylamino group, limiting further diversification at that site.

Medicinal chemistry Library synthesis Building block

Best Research and Industrial Application Scenarios for CAS 34330-28-4


Anti-Inflammatory Lead Optimization Using a Validated Adamantane-Benzothiazole Scaffold

CAS 34330-28-4 serves as a starting point for synthesizing novel NSAID candidates. The adamantane-benzothiazole amide scaffold has demonstrated up to 81.5% inhibition in the carrageenin paw edema model, exceeding the reference drug indomethacin (44% at equimolar dose) [1]. The 6-ethoxy substituent can be further modified to tune potency and COX-1/COX-2 selectivity.

Chemical Biology Probe for Sphingolipid Pathway Studies (CerK-Negative Control)

Because CAS 34330-28-4 lacks the 2-benzoylamino pharmacophore required for CerK inhibition (unlike NVP-231, IC50 = 12 nM), it is an ideal matched-pair negative control for experiments investigating ceramide kinase-dependent phenotypes . This enables researchers to attribute biological effects specifically to CerK inhibition when using NVP-231.

Focused Antimicrobial Library Synthesis via 2-Amino Derivatization

The free 2-NH2 group on the benzothiazole ring provides a reactive site for generating a library of amides, sulfonamides, or ureas. This library can be screened for antitubercular and antibacterial activity, following the precedent that N-(6-substituted-2-benzothiazolyl) amides exhibit antimicrobial effects [2].

Physicochemical Optimization for CNS Drug Discovery

With an estimated C log P of 4.0–4.5, CAS 34330-28-4 occupies a lipophilicity window favorable for CNS penetration while avoiding the excessive lipophilicity (C log P >5) that often leads to poor solubility and off-target promiscuity [1]. The adamantane core additionally confers metabolic stability, making it a suitable scaffold for CNS-targeted anti-inflammatory or neuroprotective agents.

Quote Request

Request a Quote for Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.